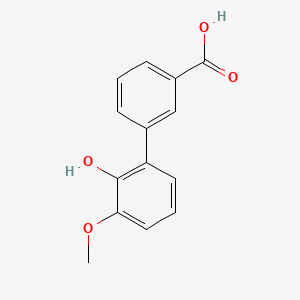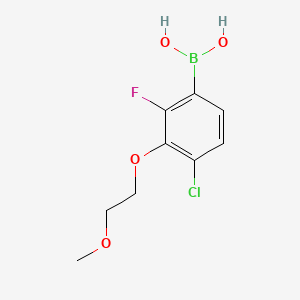
4-Chloro-2-fluoro-3-(2-methoxyethoxy)phenylboronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-2-fluoro-3-(2-methoxyethoxy)phenylboronic acid is a chemical compound with the CAS Number: 1256346-26-5 . It has a molecular weight of 248.45 and a linear formula of C9H11BClFO4 . It is a solid at room temperature .
Synthesis Analysis
This compound is an intermediate in the synthesis of Arylex (A794890), which exhibits potent dicot weed control . It can also be synthesized from Trimethyl borate and 1-Bromo-4-chloro-2-fluorobenzene and Water .Molecular Structure Analysis
The molecular structure of this compound consists of a phenyl ring substituted with a chloro group, a fluoro group, and a methoxyethoxy group. The boronic acid group is attached to the phenyl ring .Chemical Reactions Analysis
This compound can participate in various chemical reactions. For example, it can be used in Suzuki–Miyaura coupling reactions, which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a density of 1.4±0.1 g/cm3 .Wissenschaftliche Forschungsanwendungen
Sensing Applications
4-Chloro-2-fluoro-3-(2-methoxyethoxy)phenylboronic acid: is utilized in sensing applications due to its interaction with diols and strong Lewis bases like fluoride or cyanide anions . This interaction is crucial for the development of sensors that can detect these substances in various environments, from industrial to biological settings.
Biological Labelling
In the realm of biological research, this compound is employed for labelling purposes. It can be used to tag biomolecules, allowing for the tracking and identification of specific proteins or cells during experiments .
Protein Manipulation and Modification
Researchers use this boronic acid derivative to modify proteins. This can involve changing the function or stability of a protein, which is significant for understanding protein dynamics and for therapeutic applications .
Separation Technologies
The compound’s ability to form complexes with diols is also harnessed in separation technologies. It can be used to isolate specific molecules from mixtures, which is beneficial in both analytical chemistry and purification processes .
Development of Therapeutics
The interaction of boronic acids with biological molecules opens up possibilities for the development of new therapeutics. This compound, in particular, may be involved in the creation of drugs that target specific biological pathways .
Electrophoresis of Glycated Molecules
This boronic acid derivative is used in electrophoresis to separate glycated molecules. This application is important for the analysis of glycosylated proteins and sugars in various biological samples .
Building Materials for Analytical Methods
The compound is also a building block for creating microparticles and polymers used in analytical methods. These materials can be designed to react or bind with specific substances, enhancing the detection and measurement of various analytes .
Controlled Release of Insulin
In the field of medical research, this compound has been explored as a component in polymers that can control the release of insulin. Such applications are promising for the management of diabetes, offering a potential for responsive insulin delivery systems .
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups present in these targets .
Mode of Action
The mode of action of 4-Chloro-2-fluoro-3-(2-methoxyethoxy)phenylboronic acid is likely to involve the formation of reversible covalent bonds with its targets, as is typical of boronic acids . The compound may interact with its targets, leading to changes in their function or activity.
Biochemical Pathways
Boronic acids are often used in Suzuki-Miyaura cross-coupling reactions, a widely-applied transition metal catalyzed carbon-carbon bond-forming reaction . This suggests that the compound could potentially affect pathways involving carbon-carbon bond formation.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Chloro-2-fluoro-3-(2-methoxyethoxy)phenylboronic acid. For instance, the compound is typically stored in an inert atmosphere at room temperature, suggesting that it may be sensitive to oxygen and temperature .
Eigenschaften
IUPAC Name |
[4-chloro-2-fluoro-3-(2-methoxyethoxy)phenyl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BClFO4/c1-15-4-5-16-9-7(11)3-2-6(8(9)12)10(13)14/h2-3,13-14H,4-5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUXWTCCXYLIMOQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1)Cl)OCCOC)F)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BClFO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80681659 |
Source


|
| Record name | [4-Chloro-2-fluoro-3-(2-methoxyethoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80681659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.44 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-fluoro-3-(2-methoxyethoxy)phenylboronic acid | |
CAS RN |
1256346-26-5 |
Source


|
| Record name | [4-Chloro-2-fluoro-3-(2-methoxyethoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80681659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

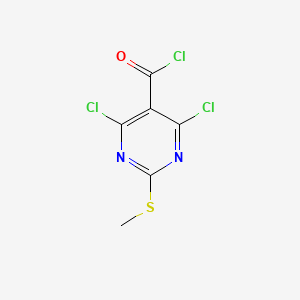
![Methyl 2-iodo-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine-10-carboxylate](/img/structure/B578205.png)
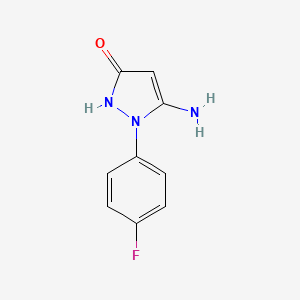
![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2-amine](/img/structure/B578210.png)

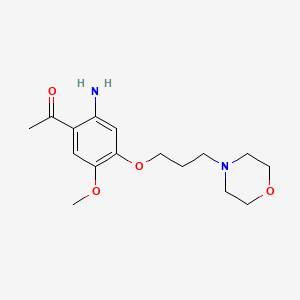
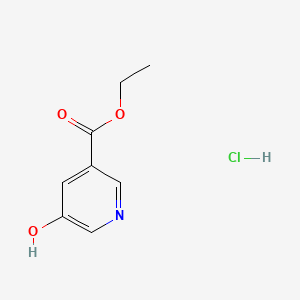
![2-(5-Fluoropyridin-3-ylsulfonyl)octahydropyrrolo[3,4-c]pyrrole](/img/structure/B578216.png)
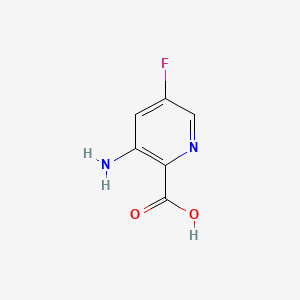
![4-Bromo-6-chlorobenzo[d]thiazole-2-thiol](/img/structure/B578218.png)

